(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide
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Overview
Description
RO5461111 is a highly specific and orally active antagonist of Cathepsin S, a cysteine protease involved in the degradation of the invariant peptide chain during the assembly of major histocompatibility complex class II with antigenic peptides in antigen-presenting cells . This compound exhibits potent inhibitory effects with IC50 values of 0.4 nanomolar for human Cathepsin S and 0.5 nanomolar for murine Cathepsin S . It effectively suppresses the activation of antigen-specific T cells and B cells, and can ameliorate pulmonary inflammation and lupus nephritis .
Preparation Methods
The synthetic route for RO5461111 involves the preparation of proline dipeptidyl nitrile derivatives as Cathepsin inhibitors . The preparation method includes the following steps:
- Dissolve 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor concentration of 40 milligrams per milliliter .
- For in vivo formulation, take 50 microliters of the DMSO main solution, add 300 microliters of polyethylene glycol 300 (PEG300), mix well and clarify, then add 50 more microliters of Tween 80, mix well and clarify, and finally add 600 microliters of double-distilled water (ddH2O), mix well and clarify .
Chemical Reactions Analysis
RO5461111 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include DMSO, PEG300, Tween 80, and ddH2O . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of RO5461111.
Scientific Research Applications
RO5461111 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Cathepsin S and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Cathepsin S in immune cell activation and antigen presentation.
Mechanism of Action
RO5461111 exerts its effects by specifically inhibiting Cathepsin S, a cysteine protease essential for the degradation of the invariant peptide chain during the assembly of major histocompatibility complex class II with antigenic peptides . This inhibition suppresses the activation of antigen-specific T cells and B cells, thereby reducing the immune response and ameliorating conditions such as pulmonary inflammation and lupus nephritis . The molecular targets and pathways involved include the major histocompatibility complex class II-mediated CD4 T cell and B cell priming .
Comparison with Similar Compounds
RO5461111 is unique due to its high specificity and potency as a Cathepsin S antagonist. Similar compounds include:
ASP1617: Another Cathepsin S inhibitor with similar therapeutic applications.
ONO-5334: A Cathepsin K inhibitor used in the treatment of osteoporosis.
Compared to these compounds, RO5461111 exhibits higher specificity and potency in inhibiting Cathepsin S, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H24F6N4O4S |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H24F6N4O4S/c1-15-10-17(4-9-35-15)16-2-3-21(19(11-16)26(28,29)30)42(40,41)18-12-20(22(38)36-24(14-34)5-6-24)37(13-18)23(39)25(7-8-25)27(31,32)33/h2-4,9-11,18,20H,5-8,12-13H2,1H3,(H,36,38)/t18-,20+/m1/s1 |
InChI Key |
CDBYZSRUFZXRLK-QUCCMNQESA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Origin of Product |
United States |
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